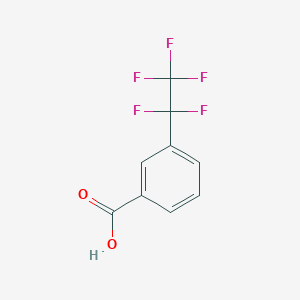

3-(Pentafluoroethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

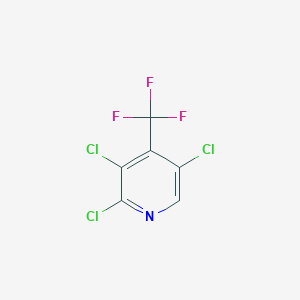

3-(Pentafluoroethyl)benzoic acid is a fluoroaromatic compound. It has a molecular formula of C9H5F5O2 and a molecular weight of 240.13 g/mol .

Molecular Structure Analysis

The molecular structure of 3-(Pentafluoroethyl)benzoic acid consists of a benzene ring with a carboxyl group and a pentafluoroethyl group attached .Physical And Chemical Properties Analysis

3-(Pentafluoroethyl)benzoic acid is a solid under normal conditions . It has a molecular weight of 240.13 g/mol . The solubility of a related compound, benzoic acid, in water at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .Applications De Recherche Scientifique

Pharmaceutical Research

3-(Pentafluoroethyl)benzoic acid: is a valuable building block in pharmaceutical research. It can be used to synthesize novel compounds with potential therapeutic effects. For instance, derivatives of benzoic acid have been studied for their PPARγ agonistic activity , which is crucial in the treatment of type-2 diabetes mellitus and related metabolic disorders .

Mécanisme D'action

Target of Action

3-(Pentafluoroethyl)benzoic acid is a derivative of benzoic acid . Benzoic acid is known to be a fungistatic compound that is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

Benzoic acid, the parent compound, is known to act as a weak acid, which can inhibit the growth of fungi by reducing the ph of its environment . It is also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Biochemical Pathways

The core β-oxidative pathway is involved in the biosynthesis of benzoic acid in plants . This pathway involves the shortening of the C3 side chain of phenylalanine by two carbon units . The enzymes responsible for the first and last reactions of this pathway have been characterized in petunia, a plant rich in phenylpropanoid/benzenoid volatile compounds .

Pharmacokinetics

The pharmacokinetics of local anesthetics, which are structurally similar to benzoic acid, involve absorption, distribution, metabolism, and excretion . The onset of action is related to pKa, and the duration of action is associated with the extent of protein binding .

Result of Action

Benzoic acid is known to have antimicrobial properties and is used as a food preservative . It can also bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Action Environment

The action of 3-(Pentafluoroethyl)benzoic acid may be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Furthermore, factors such as temperature and humidity could potentially affect the stability and efficacy of the compound.

Propriétés

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZIYFMYMSOUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348444 |

Source

|

| Record name | 3-(Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluoroethyl)benzoic acid | |

CAS RN |

13710-47-9 |

Source

|

| Record name | 3-(Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)